molecular formula C24H16N2Na2O7S2 B1529137 Bathophenanthrolinedisulfonic acid,disodium salt hydrate CAS No. 98645-86-4

Bathophenanthrolinedisulfonic acid,disodium salt hydrate

Cat. No.: B1529137
CAS No.: 98645-86-4
M. Wt: 554.5 g/mol
InChI Key: XYCFSBXROICZOX-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

Bathophenanthrolinedisulfonic acid disodium salt hydrate plays a crucial role in biochemical reactions, particularly those involving iron. It acts as a metal chelator, forming a complex with Fe 2+ ions . This interaction makes the Fe 2+ ions unavailable to Fe 2+ transporters, thereby inhibiting the transport of iron into chloroplasts .

Cellular Effects

The effects of Bathophenanthrolinedisulfonic acid disodium salt hydrate on cells are largely tied to its role in iron metabolism. By chelating Fe 2+ ions, it can influence various cellular processes that depend on iron. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism that are regulated by iron .

Molecular Mechanism

At the molecular level, Bathophenanthrolinedisulfonic acid disodium salt hydrate exerts its effects through its strong binding interactions with Fe 2+ ions . This binding results in the formation of a complex that is unavailable to Fe 2+ transporters, leading to the inhibition of iron transport into chloroplasts .

Metabolic Pathways

Bathophenanthrolinedisulfonic acid disodium salt hydrate is involved in metabolic pathways related to iron metabolism . It interacts with Fe 2+ ions and can potentially affect metabolic flux or metabolite levels related to these pathways .

Transport and Distribution

The transport and distribution of Bathophenanthrolinedisulfonic acid disodium salt hydrate within cells and tissues are likely influenced by its strong binding interactions with Fe 2+ ions

Preparation Methods

Synthetic Routes and Reaction Conditions

Bathophenanthrolinedisulfonic acid, disodium salt hydrate is synthesized by sulfonating bathophenanthroline with chlorosulfonic acid (ClSO3H). The process involves adding 0.5 mL of iron-free chlorosulfonic acid to 100 g of bathophenanthroline and heating the mixture over a flame for 30 seconds. After cooling, 10 mL of pure distilled water is carefully added, and the mixture is warmed on a water bath with stirring until all solids dissolve .

Industrial Production Methods

In industrial settings, the production of bathophenanthrolinedisulfonic acid, disodium salt hydrate follows similar principles but on a larger scale. The process is optimized for efficiency and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Bathophenanthrolinedisulfonic acid, disodium salt hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Chlorosulfonic acid, distilled water, metals (e.g., iron, palladium).

    Conditions: Heating, stirring, and controlled addition of reagents.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Bathocuproinedisulfonic acid, disodium salt hydrate
  • 1,10-Phenanthroline
  • Neocuproine

Uniqueness

Bathophenanthrolinedisulfonic acid, disodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a variety of metals. This makes it particularly useful for aqueous iron determination and catalytic oxidation reactions .

Properties

IUPAC Name

disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCFSBXROICZOX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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